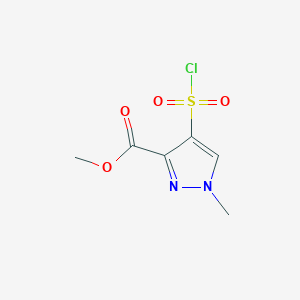

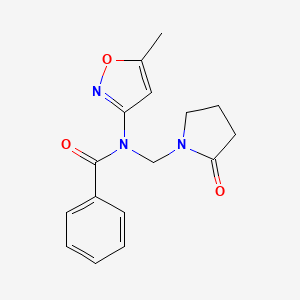

Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate, also known as MCSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MCSP is a pyrazole-based compound that contains a chlorosulfonyl group, which makes it a versatile compound for use in various chemical reactions.

科学的研究の応用

Inhibition of Alcohol Dehydrogenase

One of the well-documented applications of derivatives similar to Methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate is the inhibition of alcohol dehydrogenase. 4-Methylpyrazole, a closely related compound, has been extensively studied for its potential to inhibit ethanol metabolism, providing valuable insights into managing alcohol intoxication and its complications. It has shown efficacy in rapidly abolishing acetaldehyde accumulation following alcohol ingestion, suggesting its usefulness in acute treatment scenarios (Lindros et al., 1981).

Metabolism and Pharmacokinetics

The metabolic pathways and pharmacokinetics of similar pyrazole derivatives have been a subject of interest. Studies have elucidated the metabolism of 4-methylpyrazole, identifying metabolites such as 4-hydroxymethylpyrazole and 4-carboxypyrazole. These findings contribute to understanding the drug's behavior in biological systems and its potential applications in medical treatments (Blomstrand & Ohman, 1973).

Corrosion Inhibition

Interestingly, pyrazole derivatives have found applications in the field of corrosion inhibition. Heterocyclic diazoles, including pyrazole compounds, have been studied for their effectiveness in preventing iron corrosion in acidic environments. These compounds exhibit potential as environmentally friendly corrosion inhibitors, making them valuable in industrial applications (Babić-Samardžija et al., 2005).

Synthesis and Chemical Reactions

The synthesis and chemical reactions of pyrazole derivatives, including the chlorination and fluorination of specific pyrazole carboxylates, have been explored. These studies provide a basis for the development of novel compounds with potential applications in pharmaceuticals and other industries. The controlled fluorination of ethyl 1-methylpyrazole-4-carboxylates, for instance, demonstrates the versatility of these compounds in organic synthesis (Makino & Yoshioka, 1988).

Antimicrobial Properties

Additionally, novel halopyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. These studies highlight the potential of pyrazole derivatives in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Siddiqui et al., 2013).

特性

IUPAC Name |

methyl 4-chlorosulfonyl-1-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O4S/c1-9-3-4(14(7,11)12)5(8-9)6(10)13-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOIBEHWMRVIQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)OC)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2397270.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(2-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2397278.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2397280.png)

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2397283.png)

![N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397286.png)

![2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)

![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2397293.png)